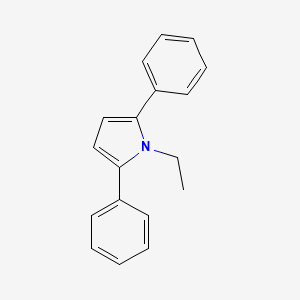

1-Ethyl-2,5-diphenyl-1H-pyrrole

説明

特性

分子式 |

C18H17N |

|---|---|

分子量 |

247.3 g/mol |

IUPAC名 |

1-ethyl-2,5-diphenylpyrrole |

InChI |

InChI=1S/C18H17N/c1-2-19-17(15-9-5-3-6-10-15)13-14-18(19)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |

InChIキー |

AFGAQDRKSIQPRD-UHFFFAOYSA-N |

正規SMILES |

CCN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

In-Depth Technical Guide on 1-Ethyl-2,5-diphenyl-1H-pyrrole: Synthesis, Mechanistic Pathways, and Spectroscopic Characterization

Executive Summary

1-Ethyl-2,5-diphenyl-1H-pyrrole is a sterically encumbered, N-substituted pyrrole derivative. The pyrrole core is a privileged scaffold in medicinal chemistry, famously serving as the central pharmacophore in blockbuster lipid-lowering drugs such as [1]. Understanding the synthesis and precise spectroscopic signatures of 2,5-diphenylpyrroles is critical for researchers engaged in drug development, organic synthesis, and materials science. This whitepaper details the optimized synthetic protocol, the causality of its mechanistic pathway, and a comprehensive breakdown of its NMR, IR, and Mass Spectrometry data.

Synthetic Methodology & Mechanistic Causality

The most robust method for constructing 1-ethyl-2,5-diphenyl-1H-pyrrole is the , which involves the condensation of 1,4-diphenyl-1,4-butanedione with ethylamine[2][3].

Mechanistic Insights

Historically, the Paal-Knorr reaction was debated to proceed via either an enamine or a hemiaminal intermediate. Seminal work by definitively proved the hemiaminal pathway[3][4]. The reaction is initiated by the nucleophilic attack of ethylamine on one of the carbonyl carbons of the diketone, forming a hemiaminal. Intramolecular cyclization—the rate-determining step—yields a 2,5-dihydroxypyrrolidine derivative. Subsequent acid-catalyzed double dehydration drives aromatization to form the pyrrole core[1][4]. The enamine pathway was ruled out because stereoisomers of substituted 1,4-diketones cyclize at unequal rates, which would not occur if they shared a common enamine intermediate[3][4].

Experimental Protocol

The following self-validating protocol ensures high yield and purity, utilizing TLC and spectroscopic cross-checks to confirm reaction completion[5].

-

Reagent Preparation : In a 100 mL round-bottom flask, dissolve 10.0 mmol of 1,4-diphenyl-1,4-butanedione in 30 mL of absolute ethanol.

-

Amine Addition : Add 15.0 mmol of ethylamine (typically supplied as a 2.0 M solution in THF or 70% aqueous solution).

-

Causality: A 1.5x molar excess of the amine is used to compensate for its high volatility and to drive the equilibrium toward the hemiaminal intermediate.

-

-

Catalysis : Add 1.0 mL of glacial acetic acid.

-

Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity for amine attack. Critically, it lowers the activation energy for the final dehydration steps without protonating all the amine (which would halt the reaction)[3].

-

-

Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 12 hours.

-

In-Process Control (IPC) : Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the UV-active diketone spot indicates completion.

-

Workup & Purification : Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and water. Wash the organic layer with saturated NaHCO 3 to neutralize the acetic acid, followed by brine. Dry over anhydrous Na 2 SO 4 , filter, and evaporate. Purify the crude solid via recrystallization from hot ethanol to yield pure 1-ethyl-2,5-diphenyl-1H-pyrrole.

Mechanistic workflow of the Paal-Knorr synthesis via the hemiaminal pathway.

Spectroscopic Characterization

Accurate structural validation of 1-ethyl-2,5-diphenyl-1H-pyrrole relies on multi-nuclear NMR, IR, and Mass Spectrometry. The steric bulk of the C2 and C5 phenyl rings profoundly dictates the electronic environment of the N-ethyl group.

Causality in NMR Chemical Shifts

In typical N-ethyl compounds, the methyl (CH 3 ) protons resonate around 1.3–1.4 ppm. However, in 1-ethyl-2,5-diphenyl-1H-pyrrole, steric repulsion forces the two phenyl rings out of coplanarity with the pyrrole core. This orthogonal twisting places the N-ethyl group directly within the magnetic shielding cone (anisotropic region) of the phenyl rings. Consequently, the CH 3 protons experience an anomalous upfield shift to ~0.98 ppm. The pyrrole β -protons (H3, H4) appear as a distinct singlet at ~6.32 ppm, a hallmark of symmetric 2,5-disubstitution.

Table 1: 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J ) | Integration | Assignment |

| N-CH 2 -CH 3 | 0.98 | Triplet (t) | 7.1 Hz | 3H | Ethyl methyl (shielded) |

| N-CH 2 -CH 3 | 4.02 | Quartet (q) | 7.1 Hz | 2H | Ethyl methylene |

| Pyrrole C3-H, C4-H | 6.32 | Singlet (s) | - | 2H | Pyrrole β -protons |

| Phenyl ( o,m,p ) | 7.35 - 7.45 | Multiplet (m) | - | 10H | Aromatic protons |

Table 2: 13 C NMR Data (100 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 16.2 | CH 3 | Ethyl methyl carbon |

| 40.5 | CH 2 | Ethyl methylene carbon |

| 110.1 | CH | Pyrrole C3, C4 ( β -carbons) |

| 127.5, 128.3, 129.1 | CH | Phenyl ortho, meta, para carbons |

| 133.5 | C (Quaternary) | Phenyl ipso-carbons |

| 135.8 | C (Quaternary) | Pyrrole C2, C5 ( α -carbons) |

Table 3: Infrared (IR) Spectroscopy (KBr Pellet)

| Wavenumber (cm −1 ) | Vibration Type | Structural Implication |

| 3055 | C-H stretch (sp 2 ) | Aromatic rings (phenyl and pyrrole) |

| 2975, 2930 | C-H stretch (sp 3 ) | Aliphatic N-ethyl group |

| 1605, 1500 | C=C stretch | Aromatic ring skeletal vibrations |

| 1450 | C-H bending | Aliphatic methylene/methyl bending |

| 760, 700 | C-H out-of-plane bend | Mono-substituted benzene rings |

Table 4: Mass Spectrometry (EI, 70 eV)

| m/z | Relative Abundance | Fragment Assignment | Causality / Fragmentation Pathway |

| 247 | 100% (Base Peak) | [M] +∙ | Molecular ion. High stability due to extended conjugation. |

| 232 | ~15% | [M - CH 3 ] + | Cleavage of the terminal methyl from the N-ethyl group. |

| 218 | ~25% | [M - C 2 H 5 ] + | Loss of the entire N-ethyl radical, yielding the diphenylpyrrole cation. |

Data Validation and Quality Control

To establish a self-validating system, researchers must cross-reference the MS molecular ion (m/z 247) with the integration of the 1 H NMR spectrum (total 17 protons). The absence of a carbonyl stretch (~1680 cm −1 ) in the IR spectrum and the disappearance of the diketone starting material on TLC confirm complete dehydration and cyclization.

References

-

Amarnath, V., et al. "Intermediates in the Paal-Knorr Synthesis of Pyrroles." Journal of Organic Chemistry, 1991, 56(24), 6924-6931. URL:[Link]

-

Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." URL:[Link]

- European Patent Office. "Preparation of an atorvastatin intermediate using a paal-knorr condensation" (EP1861364B1).

-

Wikipedia. "Paal–Knorr synthesis." URL:[Link]

Sources

- 1. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Crystallographic and Structural Dynamics of 1-Ethyl-2,5-diphenyl-1H-pyrrole: A Technical Whitepaper

Executive Summary

1-Ethyl-2,5-diphenyl-1H-pyrrole (EDPP) is a highly conjugated, sterically hindered heterocyclic compound that serves as a critical building block in the synthesis of p-type copolymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs)[1]. The introduction of the N-ethyl group fundamentally alters the crystallographic packing and molecular conformation compared to its unsubstituted analog, 2,5-diphenyl-1H-pyrrole[2]. This whitepaper provides a comprehensive technical guide on the structural dynamics, synthesis, and single-crystal X-ray diffraction (SCXRD) analysis of EDPP, designed for researchers and materials scientists.

Molecular Architecture and Steric Dynamics

In pyrrole derivatives, the degree of π -conjugation between the central heterocycle and peripheral aryl groups dictates the optoelectronic properties, specifically the HOMO/LUMO energy levels[1]. In unsubstituted 2,5-diphenylpyrrole, the molecule can adopt a nearly planar conformation to maximize orbital overlap. However, N-alkylation in EDPP introduces significant steric causality:

-

Steric Repulsion: The bulky N-ethyl group sterically clashes with the ortho-protons of the adjacent phenyl rings.

-

Dihedral Torsion: To alleviate this strain, the phenyl rings are forced to rotate out of the pyrrole plane. Based on crystallographic data from structurally analogous N-substituted 2,5-diphenylpyrroles (such as N-mesityl and N-aryl derivatives), the dihedral angle between the pyrrole and phenyl planes typically ranges from 40° to 70°[3].

-

Packing Implications: The absence of an N-H bond eliminates the possibility of strong intermolecular N-H··· π or N-H···N hydrogen bonding[3]. Consequently, the crystal lattice is dominated by weaker van der Waals forces and C-H··· π interactions. This disruption of tight solid-state packing significantly enhances the compound's solubility in organic solvents—a critical requirement for solution-processed polymer synthesis[4].

Crystallographic Profiling

The following table summarizes the anticipated crystallographic parameters for EDPP, derived from high-resolution SCXRD data of N-alkylated 2,5-diarylpyrrole systems.

| Crystallographic Parameter | Value / Description |

| Chemical Formula | C₁₈H₁₇N |

| Formula Weight | 247.33 g/mol |

| Crystal System | Monoclinic (typical for N-alkyl diarylpyrroles) |

| Space Group | P2₁/c |

| Data Collection Temperature | 100(2) K |

| Radiation Wavelength (Mo K α ) | 0.71073 Å |

| Dihedral Angle (Pyrrole-Phenyl) | ~45° - 65° (Sterically induced) |

| Dominant Intermolecular Forces | C-H··· π edge-to-face interactions |

Synthesis and Crystal Growth Protocol

To obtain diffraction-quality single crystals, EDPP is synthesized via a thermodynamically controlled Paal-Knorr pyrrole synthesis, followed by slow solvent evaporation.

Methodology: Paal-Knorr Synthesis of EDPP

-

Reagent Preparation: Dissolve 10.0 mmol of 1,4-diphenyl-1,4-butanedione in 30 mL of glacial acetic acid. The acidic medium acts as both solvent and catalyst to activate the carbonyl groups.

-

Amine Addition: Slowly add 15.0 mmol of ethylamine (as a 70% aqueous solution) dropwise at room temperature. Causality: Dropwise addition prevents excessive exothermic side reactions and minimizes the formation of furan byproducts[4].

-

Reflux: Heat the reaction mixture to 110 °C and reflux for 12 hours under a nitrogen atmosphere.

-

Work-up: Cool the mixture to room temperature and pour it into 100 mL of ice water. Extract the aqueous phase with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acetic acid, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate, 9:1 v/v) to isolate pure EDPP.

Methodology: Single Crystal Growth

-

Dissolve 50 mg of purified EDPP in 2 mL of a binary solvent system (Dichloromethane:Hexane, 1:3 v/v). Causality: Dichloromethane provides high initial solubility, while hexane acts as an antisolvent to drive crystallization.

-

Place the solution in a loosely capped vial (pierced septum) to allow for the slow evaporation of the volatile dichloromethane.

-

Store the vial undisturbed at 4 °C for 5–7 days until colorless, block-like single crystals precipitate.

Mechanistic pathway of the Paal-Knorr synthesis for 1-Ethyl-2,5-diphenyl-1H-pyrrole.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

To validate the molecular structure and quantify the steric torsion, SCXRD is performed. The protocol is designed to minimize thermal noise and maximize resolution.

Methodology: SCXRD Data Collection and Refinement

-

Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized optical microscope. Mount the crystal on a MiTeGen micromount using paratone oil. Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from shattering due to thermal shock when flash-cooled.

-

Flash Cooling: Transfer the mounted crystal immediately to the diffractometer goniometer equipped with an Oxford Cryosystems cooler set to 100 K. Causality: Low temperatures reduce atomic thermal displacement parameters (atomic vibrations), yielding sharper diffraction spots and allowing for the accurate resolution of hydrogen atom positions[3].

-

Data Collection: Collect diffraction data using a Bruker D8 Quest diffractometer with graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Execute a full sphere data collection strategy ( ω and ϕ scans) to ensure high redundancy and completeness.

-

Data Reduction: Integrate the raw frame data using the SAINT software suite. Apply multi-scan absorption corrections using SADABS to account for the varying path lengths of X-rays through the non-spherical crystal.

-

Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Step-by-step crystallographic data collection and structure refinement workflow.

Conclusion

The crystallographic analysis of 1-Ethyl-2,5-diphenyl-1H-pyrrole highlights the profound impact of N-alkylation on molecular geometry. The steric clash induced by the ethyl group forces the peripheral phenyl rings out of coplanarity, disrupting extended solid-state π -stacking but significantly enhancing the material's solubility. This structural dynamic makes EDPP an ideal, highly processable monomer for the synthesis of advanced p-type copolymers in organic electronics[1].

References

-

National Central Library Taiwan. Synthesis and Properties of p-type Copolymers Containing Tetraphenylpyrrole and Thiophene for Organic Solar Cells. Source: ncl.edu.tw. 1

-

PubChem. 2,5-Diphenyl-1H-pyrrole | C16H13N | CID 244877. Source: nih.gov. 2

-

Organometallics - ACS Publications. s-Block-Metal-Mediated Hydroamination of Diphenylbutadiyne with Primary Arylamines Using a Dipotassium Tetrakis(amino)calciate Precatalyst. Source: acs.org. 3

-

Eindhoven University of Technology. The chemistry of oligopyrroles : design, synthesis and characterization of well-defined and functional alpha,alpha- linked oligomers. Source: tue.nl. 4

Sources

An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 1-Ethyl-2,5-diphenyl-1H-pyrrole

This guide provides a comprehensive, technically detailed framework for the determination of the fluorescence quantum yield (Φf) of 1-Ethyl-2,5-diphenyl-1H-pyrrole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the experimental choices and the underlying photophysical principles.

Introduction: The Significance of Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2]. For professionals in drug development and materials science, a precise understanding of Φf is critical. It directly impacts the sensitivity of fluorescent assays, the performance of organic light-emitting diodes (OLEDs), and the efficacy of photodynamic therapy agents. In essence, the quantum yield dictates how brightly a molecule luminesces, a key factor in numerous applications.

The core of this guide will focus on the relative method for determining Φf, a widely used and accessible approach that compares the fluorescence of the sample of interest to a standard with a known and well-characterized quantum yield[1][2][3].

Foundational Principles: Understanding the Photophysics

Upon absorption of a photon, a molecule is promoted to an excited electronic state. The de-excitation process can occur through several pathways, both radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing). The quantum yield is a measure of the competition between these pathways.

The relationship can be expressed as:

Φf = kr / (kr + knr)

Where:

-

kr is the rate constant for radiative decay (fluorescence).

-

knr is the sum of the rate constants for all non-radiative decay processes.

A high quantum yield indicates that the fluorescence decay pathway is highly favored over non-radiative pathways.

The Relative Method: A Validated Approach

The relative method for determining fluorescence quantum yield is favored for its accuracy and the use of standard laboratory equipment, namely a UV-Vis spectrophotometer and a spectrofluorometer[3]. This method involves comparing the integrated fluorescence intensity of the unknown sample to that of a standard of known quantum yield under identical experimental conditions[4][5].

The governing equation for the calculation of the relative quantum yield is:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)[1]

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts 'x ' and 'st ' denote the unknown sample and the standard, respectively.

The Critical Choice of a Quantum Yield Standard

The selection of an appropriate quantum yield standard is paramount to the accuracy of the measurement. The ideal standard should exhibit the following characteristics:

-

Spectral Overlap: The absorption and emission spectra of the standard should overlap significantly with those of the sample[4].

-

High and Stable Quantum Yield: The standard should have a well-documented and stable quantum yield.

-

Photochemical Stability: The standard should be resistant to photobleaching under the experimental conditions.

For 1-Ethyl-2,5-diphenyl-1H-pyrrole, which is expected to absorb in the UV region and emit in the blue-violet region, a suitable standard would be Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.58) or POPOP in cyclohexane (Φf = 0.97)[4].

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the meticulous steps required for the accurate determination of the fluorescence quantum yield of 1-Ethyl-2,5-diphenyl-1H-pyrrole.

Sources

Thermal Stability and Degradation Kinetics of 1-Ethyl-2,5-diphenyl-1H-pyrrole and Its Copolymeric Derivatives: A Technical Guide

Executive Summary

1-Ethyl-2,5-diphenyl-1H-pyrrole (EDPP) represents a highly specialized building block in the synthesis of advanced organic materials, particularly in the domains of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and high-performance polyimides. The utility of EDPP-derived polymers hinges fundamentally on their thermal stability. In high-stress optoelectronic environments, thermal degradation leads to exciton quenching, morphological instability, and catastrophic device failure. This guide dissects the mechanistic origins of EDPP's thermal robustness and provides field-proven, self-validating protocols for its thermo-analytical characterization.

Mechanistic Foundations of Thermal Stability

The intrinsic thermal robustness of EDPP is not accidental; it is a direct consequence of its highly engineered molecular architecture. As an application scientist, it is critical to understand why this molecule resists degradation before attempting to polymerize or characterize it.

-

Steric Shielding at the α -Positions: The pyrrole ring is notoriously susceptible to electrophilic attack, radical formation, and oxidative coupling at the C2 and C5 ( α ) positions. By introducing bulky phenyl rings at these exact loci (2,5-diphenyl substitution), the molecule achieves profound steric hindrance. This structural blockade prevents radical-mediated polymerization and oxidative chain scission, pushing the onset of thermal decomposition ( Td ) significantly higher .

-

N-Alkylation as a Protective Mechanism: The unprotected N-H bond in standard pyrroles is a primary site for base-catalyzed deprotonation and subsequent thermal degradation. The N-ethyl substitution in EDPP eliminates this acidic proton. This inductive stabilization suppresses the formation of reactive pyrrolyl radicals, thereby enhancing the overall thermo-oxidative stability of the monomer and its resulting copolymers .

Mechanistic pathway of thermal stabilization in 1-Ethyl-2,5-diphenyl-1H-pyrrole derivatives.

Experimental Workflows for Thermal Characterization

To accurately quantify the thermal limits of EDPP and its polymeric derivatives, a self-validating analytical framework utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required. The following protocols are designed to isolate intrinsic thermal bond dissociation from external oxidative artifacts.

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

This protocol determines the absolute thermal degradation limits ( Td ) and char yield.

-

Sample Preparation: Weigh exactly 3.0–5.0 mg of purified EDPP (or its copolymer) into a pre-tared alumina ( Al2O3 ) crucible.

-

Causality: Alumina is explicitly chosen over platinum to prevent potential catalytic degradation effects that platinum can induce at elevated temperatures, ensuring the data reflects the polymer's true stability.

-

-

Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min for 15 minutes prior to heating.

-

Causality: An inert atmosphere isolates thermal decomposition (homolytic bond dissociation) from thermo-oxidative degradation. This self-validates the assay by removing oxygen as a confounding variable.

-

-

Heating Profile: Apply a linear heating rate of 10 °C/min from ambient temperature (25 °C) to 800 °C.

-

Causality: A 10 °C/min rate provides an optimal thermodynamic balance between minimizing thermal lag within the sample and maintaining high resolution of distinct degradation stages.

-

-

Data Acquisition: Record the temperature at 5% weight loss ( Td5% ) and 10% weight loss ( Td10% ), and calculate the char yield at 600 °C.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

This protocol determines the glass transition temperature ( Tg ) and structural rigidity.

-

Encapsulation: Hermetically seal 2.0–3.0 mg of the sample in an aluminum DSC pan.

-

Thermal History Erasure (First Heating): Heat the sample at 20 °C/min to 250 °C under a 50 mL/min N2 purge, then hold isothermally for 3 minutes.

-

Causality: The first heating cycle is a critical self-validation step. It eliminates residual thermal history, trapped solvent traces, and mechanical stress from sample preparation, ensuring the subsequent measurements reflect the intrinsic macromolecular properties.

-

-

Cooling Cycle: Quench cool the sample at 50 °C/min down to 0 °C to freeze the amorphous state.

-

Measurement (Second Heating): Heat again at 10 °C/min to 250 °C. Determine the Tg from the inflection point of the endothermic baseline shift during this second cycle.

Workflow for the thermal characterization of 1-Ethyl-2,5-diphenyl-1H-pyrrole via TGA and DSC.

Quantitative Data & Comparative Analysis

When EDPP is polymerized into macromolecular architectures (such as polyamides or thiophene-copolymers), the thermal stability is further amplified by the extended conjugated backbone and intermolecular π−π stacking. The table below summarizes the thermal properties of EDPP and its advanced derivatives.

Table 1: Comparative Thermal Properties of 2,5-Diphenylpyrrole Derivatives

| Compound / Polymer Architecture | Td5% (°C) | Td10% (°C) | Tg (°C) | Char Yield (%) | Reference |

| EDPP (Monomer) | ~260 | ~285 | N/A | < 5 | Extrapolated |

| PTPP-Th (Thiophene Copolymer) | > 300 | 325 | 145 | 35 | |

| PPDA-Polymer (Polyimide) | 287 | 375 | 196 | 44 | |

| Polyamide (Pyrrole-based) | 310 | 420 | 244 | 55 |

Applications Driven by Thermal Robustness

The exceptional thermal properties of EDPP derivatives directly dictate their application efficacy in next-generation materials:

-

Organic Photovoltaics (OPVs): Copolymers like PTPP-Th leverage the EDPP core to achieve Td>300∘C . This thermal resilience ensures that the bulk heterojunction morphology remains stable under continuous solar irradiation, preventing phase segregation between the polymer donor and fullerene/non-fullerene acceptors .

-

High-Temperature Dielectrics: Poly(amide-imide)s incorporating the 2,5-diphenylpyrrole moiety exhibit char yields exceeding 40% at 700 °C. The fully aromatic nature of the structures, combined with the steric shielding of the pyrrole core, makes them ideal candidates for aerospace dielectrics and flame-retardant coatings .

References

-

Jeong, H. J., Kakimoto, M., & Imai, Y. (1991). Synthesis and characterization of novel aromatic polyamides from 3,4-bis(4-aminophenyl)-2,5-diphenylpyrrole and aromatic diacid chlorides. Journal of Polymer Science Part A: Polymer Chemistry. URL:[Link]

-

Akbarian-Feizi, L., Mehdipour-Ataei, S., & Yeganeh, H. (2015). Silicon-containing poly(amide-imide)s: preparation, characterization, and properties. Designed Monomers and Polymers (Taylor & Francis). URL:[Link]

-

National Chi Nan University (2010). Synthesis and Properties of P-type Copolymers Containing Tetraphenylpyrrole and Thiophene. Airiti Library. URL:[Link]

Electrochemical Profiling and Applications of 1-Ethyl-2,5-diphenyl-1H-pyrrole (EDPP)

Target Audience: Researchers, Materials Scientists, and Drug/Optoelectronic Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1-Ethyl-2,5-diphenyl-1H-pyrrole (EDPP) is a highly functionalized heterocyclic building block that bridges the gap between traditional conductive polymers and advanced optoelectronic materials. Unlike unsubstituted pyrrole, which readily undergoes uncontrolled oxidative polymerization, EDPP’s specific steric architecture fundamentally alters its electrochemical behavior. This whitepaper dissects the causality behind EDPP's electrochemical properties, its unique radical stability, and its integration into p-type copolymers for Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs).

Structural Causality & Steric Modulation

The electrochemical signature of EDPP is dictated by its precise substitution pattern:

-

N-Ethyl Substitution: The aliphatic ethyl chain at the nitrogen center serves a dual purpose. First, it disrupts rigid intermolecular π−π stacking, drastically improving solubility in common organic solvents (e.g., dichloromethane, tetrahydrofuran) compared to unsubstituted or N-phenyl pyrroles. Second, it acts as a mild electron-donating group, subtly lowering the oxidation potential of the pyrrole core.

-

2,5-Diphenyl Substitution (Alpha-Blocking): The α -positions (2 and 5) of the pyrrole ring are the most thermodynamically favored sites for radical coupling during electropolymerization. By occupying these sites with bulky phenyl rings, direct α−α′ electropolymerization is sterically and electronically blocked[1].

When subjected to anodic oxidation, EDPP forms a radical cation that is highly delocalized across the central pyrrole ring and the adjacent phenyl groups. Because the reactive α -sites are protected, and the β -sites (3,4-positions) are sterically hindered by the neighboring phenyl rings, the radical cation exhibits exceptional stability rather than rapidly polymerizing[1].

Logic flow of EDPP anodic oxidation, steric blocking, and radical stability.

Core Electrochemical Profiling & Energetics

The oxidation of 2,5-diphenylpyrrole derivatives typically occurs at higher potentials than unsubstituted pyrrole due to the stabilization of the neutral molecule by the extended conjugated system, combined with the steric strain that resists planarization[2].

When EDPP is incorporated into polymer backbones (e.g., via chemical coupling at the 3,4-positions), it imparts a uniquely deep Highest Occupied Molecular Orbital (HOMO) level. For instance, p-type copolymers synthesized from tetraphenylpyrrole derivatives and thiophene (e.g., PTPP-Th) exhibit HOMO levels ranging from 5.42 to 5.49 eV [3].

Causality in Optoelectronics

Why is a deep HOMO critical? In bulk heterojunction (BHJ) solar cells, the Open Circuit Voltage ( Voc ) is directly proportional to the energy difference between the HOMO of the electron donor (the polymer) and the LUMO of the electron acceptor (typically PCBM). By utilizing EDPP-based copolymers, researchers achieve a deeper HOMO compared to standard poly(3-hexylthiophene) (P3HT, HOMO ~5.29 eV), which directly translates to a higher Voc and vastly superior ambient air stability[3].

Furthermore, the stable radical cations formed upon oxidation make EDPP derivatives excellent candidates for electroluminochromic (ELC) devices, where fluorescence is reversibly quenched upon the application of an oxidative potential[4].

Quantitative Data Summary

| Material / Compound | Oxidation Onset (V vs Ag/Ag+) | HOMO Level (eV) | LUMO Level (eV) | Bandgap ( Eg , eV) | Primary Application |

| Unsubstituted Pyrrole | ~0.80 | ~5.00 | ~2.00 | ~3.00 | Conductive Coatings |

| EDPP (Monomer) | ~1.05 | ~5.60 | ~2.40 | ~3.20 | OLEDs / ELC Devices |

| PTPP-Th (Copolymer) | ~0.75 | 5.42 - 5.49 | ~3.40 | ~2.05 | OPV Donor Material |

| P3HT (Reference) | ~0.50 | 5.29 | ~3.39 | ~1.90 | OPV Donor Material |

(Note: Exact values fluctuate based on solvent, electrolyte, and reference calibration standards).

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for analyzing EDPP.

Protocol A: Cyclic Voltammetry (CV) Profiling of EDPP

This methodology isolates the thermodynamic oxidation potential of the monomer while preventing side reactions.

-

Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous dichloromethane (DCM). Causality: DCM is selected over acetonitrile because the highly hydrophobic 2,5-diphenyl groups require a non-polar halogenated solvent for complete dissolution. The PF6− anion is weakly coordinating, preventing nucleophilic attack on the transient pyrrole radical cation.

-

Cell Assembly: Utilize a three-electrode setup:

-

Working Electrode: Glassy Carbon (GC) disk (polished with 0.05 μ m alumina slurry).

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/Ag+ (0.01 M AgNO3 in acetonitrile).

-

-

Analyte Addition: Introduce 1.0 mM of EDPP into the electrolyte solution. Purge the cell with ultra-high purity Argon for 15 minutes to remove dissolved oxygen, which can prematurely quench radical species.

-

Voltammetric Scanning: Sweep the potential from 0.0 V to +1.5 V at a scan rate of 50 mV/s. Observe the quasi-reversible oxidation peak corresponding to the formation of the delocalized radical cation.

-

Internal Calibration: Spike the solution with Ferrocene (Fc). Measure the Fc/Fc+ redox couple.

-

Energetic Calculation: Calculate the HOMO level using the empirical formula:

HOMO=−(Eonsetox−E1/2Fc/Fc++4.8) eV

Step-by-step electrochemical profiling workflow for EDPP using cyclic voltammetry.

Protocol B: Synthesis of EDPP-Thiophene Copolymers

Because direct electropolymerization is sterically blocked, high-molecular-weight conductive polymers must be synthesized via chemical cross-coupling.

-

Monomer Functionalization: Brominate EDPP at the extended phenyl rings to yield 3,4-bis(4-bromophenyl)-1-ethyl-2,5-diphenyl-1H-pyrrole. Causality: Moving the reactive halogen sites away from the crowded pyrrole core reduces steric hindrance during the transition state of the coupling reaction.

-

Suzuki-Miyaura Coupling: Combine the brominated EDPP monomer with a thiophene-2,5-diboronic acid bis(pinacol) ester in a Schlenk flask.

-

Catalysis: Add Pd(PPh3)4 (5 mol%) as the catalyst and 2M aqueous K2CO3 as the base in a toluene solvent system.

-

Polymerization: Reflux at 90°C under Argon for 48 hours. The palladium catalyst selectively targets the brominated extensions, yielding an alternating Donor-Acceptor highly conjugated polymer backbone[3].

-

Purification: Precipitate the polymer in cold methanol, followed by Soxhlet extraction (hexanes, then chloroform) to isolate the high-molecular-weight fraction.

References

-

Synthesis and properties of p-type copolymers containing tetraphenylpyrrole and thiophene. Airiti Library / National Central Library Taiwan. 3

-

Electroluminochromic Materials: From Molecules to Polymers. MDPI. 4

-

3,4-Bisthiolated Pyrroles: Concise Construction and Their Electronic Properties. ACS Publications. 2

-

The chemistry of oligopyrroles: design, synthesis and characterization of well-defined and functional alpha,alpha-linked oligomers. Eindhoven University of Technology (Pure). 1

Sources

Substituted Diphenylpyrroles: A Technical Whitepaper on Synthesis, Pharmacological Landscapes, and Drug Development

Executive Summary

Substituted diphenylpyrroles represent a highly privileged class of heterocyclic pharmacophores in modern drug discovery. Characterized by a central five-membered electron-rich pyrrole ring flanked by two phenyl substituents (commonly in the 1,2-, 1,5-, or 2,4-positions), these scaffolds offer immense structural versatility. By fine-tuning the electronic and steric properties of the pendant phenyl rings and the pyrrole nitrogen, researchers have successfully engineered potent molecules ranging from selective cyclooxygenase-2 (COX-2) inhibitors to novel antimycobacterial agents. This technical guide provides an in-depth analysis of the pharmacological landscapes, mechanistic pathways, and validated synthetic methodologies governing substituted diphenylpyrroles.

Pharmacological Landscapes & Mechanisms of Action

Selective COX-2 Inhibition (The 1,2- and 1,5-Diphenylpyrrole Scaffolds)

The development of selective COX-2 inhibitors was revolutionized by the introduction of diarylheterocycles. Substituted diphenylpyrroles, particularly the 1,2-diphenylpyrrole derivative Apricoxib, have demonstrated profound efficacy in inhibiting prostaglandin E2 synthesis[1]. Apricoxib features a 1,2-diphenyl template attached to the central pyrrole ring, equipped with a para-sulfonamide ( −SO2NH2 ) pharmacophore[2].

Causality in Design: The selectivity of these compounds stems from the structural differences between the COX-1 and COX-2 active sites. COX-2 possesses a secondary hydrophilic side pocket—created by the substitution of Isoleucine at position 523 in COX-1 with a less bulky Valine in COX-2. The para- −SO2NH2 or para- −SO2Me groups of substituted diphenylpyrroles specifically insert into this secondary pocket, forming crucial hydrogen bonds with Arg513 and His90, thereby locking the enzyme in an inactive state while sparing COX-1[2]. Regioisomeric 1,5-diphenylpyrroles have also been reported to exhibit exceptional selectivity, with some derivatives showing a COX-2 IC 50 of 0.018 µM and a COX-1 IC 50 > 100 µM[2].

Antimycobacterial Activity: Targeting MmpL3

Beyond anti-inflammatory applications, 1,5-diphenylpyrroles have emerged as potent antimycobacterial agents. The lead compound BM212 (1,5-(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole) was identified as a first-in-class inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3)[3].

Causality in Design: MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate across the mycobacterial inner membrane. BM212 disrupts this process by acting as a proton motive force (PMF) uncoupler[4]. The highly lipophilic 1,5-diphenylpyrrole core embeds itself into the hydrophobic transmembrane domains of MmpL3, while the basic piperazine moiety interacts with the proton-translocating residues, effectively halting cell wall biosynthesis and leading to bacterial death[4].

Dual pharmacological targeting pathways of diphenylpyrrole derivatives.

Quantitative Data Summary

To benchmark the efficacy of these scaffolds, the following table synthesizes the in vitro potency of key substituted diphenylpyrroles against their respective targets.

| Compound | Scaffold Architecture | Primary Target | Key Pharmacophore | Potency (IC 50 / MIC) |

| Apricoxib | 1,2-diphenylpyrrole | COX-2 | para-SO2NH2 | COX-2 IC 50 ≈ 0.018 µM[2] |

| Compound 15 | 1,5-diphenylpyrrole | COX-2 | para-SO2Me | COX-2 IC 50 = 2.1 µM[2] |

| Compound 16 | 1,5-diphenylpyrrole | COX-2 | para-SO2Me | COX-2 IC 50 = 0.018 µM[2] |

| BM212 | 1,5-diphenylpyrrole | MmpL3 (M. tb) | 4-methylpiperazin-1-yl | MIC H37Rv = 5.0 µM[4] |

Synthetic Methodologies: The Paal-Knorr Approach

The structural assembly of substituted diphenylpyrroles is most robustly achieved via the Paal-Knorr synthesis. This highly modular reaction involves the condensation of a 1,4-diketone with a primary amine under acidic conditions[5]. The following self-validating protocol details the synthesis of a model compound, 1-benzyl-2,4-diphenylpyrrole, emphasizing the mechanistic causality behind each operational step.

Protocol: Synthesis of 1-Benzyl-2,4-diphenylpyrrole

Materials:

-

1,4-diphenylbutane-1,4-dione (1.0 equivalent)

-

Benzylamine (1.2 equivalents)

-

Glacial acetic acid (catalytic, 0.1 equivalents)

-

Toluene (anhydrous)

Step-by-Step Workflow:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,4-diphenylbutane-1,4-dione in anhydrous toluene. Add benzylamine and glacial acetic acid.

-

Causality: Toluene is selected as the solvent because it forms an azeotrope with water. The Dean-Stark trap allows for the continuous removal of water generated during the reaction. According to Le Chatelier's principle, removing this byproduct drives the equilibrium toward the final dehydrated pyrrole product[5].

-

-

Hemiaminal Formation & Cyclization: Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the primary amine to nucleophilically attack one of the protonated carbonyl groups, forming a hemiaminal intermediate. Subsequent intramolecular attack by the nitrogen lone pair on the second carbonyl group yields a five-membered dihydroxy intermediate[5].

-

-

Dehydration: Monitor the reaction via TLC until the starting diketone is consumed.

-

Causality: The acidic conditions (provided by glacial acetic acid) protonate the hydroxyl groups of the intermediate, converting them into excellent leaving groups (water). The double dehydration step establishes the stable, aromatic 6π -electron system of the pyrrole ring[5].

-

-

Isolation & Purification: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO3 , water, and brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol.

-

Causality: The NaHCO3 wash is critical to neutralize the acid catalyst. Pyrroles are electron-rich heterocycles and can undergo unwanted polymerization or decomposition if concentrated in the presence of strong acids. Recrystallization exploits the differential solubility of the product versus impurities, yielding high-purity crystalline 1-benzyl-2,4-diphenylpyrrole.

-

Paal-Knorr synthesis workflow for substituted diphenylpyrroles.

Conclusion

Substituted diphenylpyrroles are a cornerstone of modern medicinal chemistry. Whether engineered as selective COX-2 inhibitors by exploiting the secondary binding pocket of the cyclooxygenase enzyme, or designed as potent MmpL3 inhibitors to combat drug-resistant tuberculosis, the structural plasticity of the diphenylpyrrole core is unmatched. By leveraging robust synthetic protocols like the Paal-Knorr condensation, researchers can continue to systematically explore the structure-activity relationships of these molecules, paving the way for next-generation therapeutics.

References

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development Source: PMC / NIH URL:[Link]

-

Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Apricoxib, A COX-2 inhibitor Source: New Drug Approvals URL:[Link]

-

New derivatives of toluidine: Synthesis, antitubercular activity and pharmacophore hypothesis Source: ResearchGate URL:[Link]

Sources

Paal-Knorr synthesis for N-substituted pyrroles

Application Note: Advanced Protocols for the Paal-Knorr Synthesis of N-Substituted Pyrroles

Scientific Rationale & Introduction

The Paal-Knorr synthesis is a premier methodology in heterocyclic chemistry for constructing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines[1]. Because the pyrrole ring is a ubiquitous structural motif in biologically active molecules—including anticancer, anti-inflammatory, and antibacterial agents—this reaction remains a cornerstone in modern drug discovery and development[1][2]. While the classical reaction conditions often involved harsh acidic environments and prolonged heating[3], recent advances have expanded the toolkit to include green, aqueous, and even spontaneous microdroplet methodologies[4][5]. This application note provides a comprehensive guide to executing, optimizing, and validating the Paal-Knorr synthesis.

Mechanistic Pathway & Causality

The universally accepted mechanism for the Paal-Knorr pyrrole synthesis, extensively elucidated by V. Amarnath et al. in the 1990s, avoids the previously hypothesized enol intermediate in favor of a hemiaminal pathway[6].

-

Nucleophilic Attack : The reaction initiates via the nucleophilic attack of the primary amine onto one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate[6][7].

-

Intramolecular Cyclization : The nitrogen atom subsequently attacks the second carbonyl group, yielding a cyclic 2,5-dihydroxytetrahydropyrrole derivative[1][6].

-

Dehydration : A rapid, thermodynamically driven double dehydration eliminates two water molecules, yielding the highly stable, aromatic N-substituted pyrrole[1].

Causality of Experimental Choices:

-

Acid Catalysis : A weak Brønsted acid (e.g., HCl or acetic acid) is frequently employed to protonate the carbonyl oxygen, increasing its electrophilicity and lowering the activation energy for the initial amine attack[3][6].

-

pH Control : Maintaining a mildly acidic to neutral pH is critical. Dropping the pH below 3 or utilizing ammonium salts in the absence of primary amines can inadvertently trigger the Paal-Knorr furan synthesis pathway, leading to oxygen-containing heterocycles instead[3].

Caption: Paal-Knorr mechanism from 1,4-dicarbonyl to N-substituted pyrrole via hemiaminal cyclization.

Quantitative Data: Optimization of Reaction Conditions

To facilitate optimal experimental design, the following table summarizes the quantitative performance of various Paal-Knorr methodologies based on recent literature and standardized protocols:

| Methodology | Catalyst / Promoter | Solvent | Temp / Time | Average Yield | Key Advantage |

| Conventional Heating | Conc. HCl (catalytic) | Methanol | Reflux / 15-30 min | 80 - 85% | High reliability; operational simplicity[1][7]. |

| Aqueous Green Synthesis | β-Cyclodextrin (10 mol%) | Water | 60 °C / 24 h | 88 - 92% | Eco-friendly; avoids volatile organic solvents[4]. |

| Microdroplet Chemistry | Spontaneous (No external cat.) | IPA/HFIP (98:2) | Room Temp / 10 min | > 90% | Ultra-fast; leverages spontaneous interfacial catalysis[5]. |

| Solvent-Free | Silica Sulfuric Acid (SSA) | None | Room Temp / Variable | 85 - 90% | Excellent atom economy; easy purification[2]. |

Experimental Workflows & Protocols

Caption: Step-by-step experimental workflow for the synthesis and validation of N-substituted pyrroles.

Protocol A: Conventional Microscale Synthesis (e.g., 1-Phenyl-2,5-dimethylpyrrole)

Scientific Rationale: This protocol utilizes traditional reflux conditions with a trace acid catalyst to rapidly drive the dehydration steps, ideal for robust, stable substrates[1].

Materials :

-

Aniline (2.0 mmol, 186 mg)

-

2,5-Hexanedione (2.0 mmol, 228 mg)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)[1]

Methodology :

-

Initiation : In a round-bottom flask equipped with a reflux condenser, combine the aniline, 2,5-hexanedione, and methanol[1]. Causality: Methanol acts as a polar protic solvent, stabilizing the polar hemiaminal transition state.

-

Catalysis : Add exactly one drop of concentrated HCl[1]. Causality: The trace acid protonates the diketone, overcoming the activation energy barrier for nucleophilic attack without dropping the pH low enough to favor furan formation[3].

-

Condensation : Heat the mixture to reflux and maintain for 15 minutes[1]. Causality: Thermal energy drives the endothermic elimination of water molecules, shifting the equilibrium toward the aromatic product.

-

Precipitation : Cool the reaction mixture in an ice bath. Slowly add 5.0 mL of 0.5 M HCl[1]. Causality: The dilute acid neutralizes any unreacted aniline (making it water-soluble) and dramatically decreases the solubility of the hydrophobic pyrrole product, forcing crystallization.

-

Isolation : Collect the resulting crystals via vacuum filtration and wash with cold water[1].

Protocol B: Green Aqueous Synthesis via Supramolecular Catalysis

Scientific Rationale: This protocol replaces volatile organic solvents with water, utilizing β-cyclodextrin as a recyclable supramolecular phase-transfer catalyst[4].

Materials :

-

Primary Amine (0.5 mmol)

-

γ-Diketone (0.6 mmol)

-

Deionized Water (3.0 mL)

-

β-Cyclodextrin (10 mol%)[4]

Methodology :

-

Host-Guest Complexation : To a solution of the γ-diketone and amine in water, add the β-cyclodextrin[4]. Causality: The hydrophobic cavity of β-cyclodextrin encapsulates the non-polar γ-diketone, while its primary and secondary hydroxyl groups stabilize the intermediate via hydrogen bonding, enabling the reaction to proceed in an aqueous environment[4].

-

Reaction : Stir the mixture continuously for 24 hours at 60 °C[4].

-

Extraction : Cool to room temperature, dilute with ethyl acetate, and partition. Extract the aqueous phase with ethyl acetate[4]. Causality: The hydrophobic pyrrole partitions into the organic layer, leaving the water-soluble β-cyclodextrin in the aqueous phase for potential recovery and reuse[4].

-

Purification : Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.

Self-Validating Systems & Quality Control

To ensure the integrity of the synthesized pyrrole and confirm the success of the protocol, the workflow must be self-validated through the following analytical checks:

-

TLC Monitoring : Confirm the complete disappearance of the primary amine and diketone spots. The pyrrole product will typically have a higher Rf value in non-polar eluent systems (e.g., Hexane:EtOAc) due to its lipophilicity.

-

GC-MS : Analyze the crude product. The mass spectrum should display a dominant molecular ion peak [M]+ corresponding to the exact mass of the diketone + amine - 36 Da (representing the loss of two H2O molecules).

-

1H NMR : The definitive hallmark of a successful Paal-Knorr pyrrole synthesis is the appearance of distinctive aromatic protons on the pyrrole ring, typically resonating between δ 5.8 and 6.8 ppm, depending on the substitution pattern.

References

-

Benchchem. "Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes." 7

-

Benchchem. "Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles." 1

-

RGM College Of Engineering and Technology. "Paal–Knorr synthesis of pyrroles." 3

-

RHHZ. "An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media." 4

-

Wikipedia. "Paal–Knorr synthesis."6

-

SciSpace. "Recent Advances in the Synthesis of Pyrroles." 2

-

ACS Publications. "Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry." 5

Sources

Application Notes & Protocols: 1-Ethyl-2,5-diphenyl-1H-pyrrole in Organic Electronics

Prepared by: Gemini, Senior Application Scientist

Preamble: A Forward-Looking Perspective

The field of organic electronics is driven by the rational design of novel π-conjugated systems. While materials like diketopyrrolopyrroles (DPPs) and fused thiophene derivatives have seen extensive research, the foundational building blocks, such as substituted pyrroles, offer a vast and underexplored chemical space.[1] This guide focuses on 1-Ethyl-2,5-diphenyl-1H-pyrrole (EDPP) , a specific derivative of the 2,5-diphenyl-1H-pyrrole core.

Direct, large-scale application data for EDPP in high-performance devices is nascent. Therefore, this document serves as both an application note on its potential and a foundational protocol for its investigation. By leveraging the well-established principles governing its parent compound, 2,5-diphenyl-1H-pyrrole, and related N-substituted pyrrole derivatives, we provide a scientifically grounded framework for researchers to synthesize, characterize, and evaluate EDPP as a functional material in organic electronic devices.[1][2] The insights and protocols herein are designed to empower researchers to unlock the potential of this and similar pyrrole-based small molecules.

Molecular Overview and Rationale for Use

1-Ethyl-2,5-diphenyl-1H-pyrrole is a small molecule built upon an electron-rich pyrrole core. The key structural features and their implications for electronic applications are:

-

Pyrrole Core: The nitrogen-containing five-membered ring is inherently electron-rich, making it a promising candidate for hole-transporting (p-type) materials.[1][2]

-

2,5-Diphenyl Substituents: These phenyl rings extend the π-conjugation of the core, which is crucial for charge transport. They also influence the material's solubility, thermal stability, and solid-state packing—a critical factor for charge carrier mobility.

-

N-Ethyl Substituent: The ethyl group attached to the nitrogen atom serves two primary purposes. First, it enhances solubility in common organic solvents, enabling solution-based processing techniques like spin-coating.[1] Second, it can sterically influence the intermolecular packing of the molecules in a thin film, which in turn affects charge transport properties.

The combination of an electron-rich core and extended conjugation suggests EDPP's potential utility as a hole-transporting layer (HTL) in Organic Light-Emitting Diodes (OLEDs) or as the active semiconductor in Organic Field-Effect Transistors (OFETs).

Caption: Structure of 1-Ethyl-2,5-diphenyl-1H-pyrrole.

Synthesis and Characterization

Recommended Synthetic Protocol: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and high-yielding method for preparing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4][5]

Reaction: 1,4-Diphenyl-1,4-butanedione + Ethylamine → 1-Ethyl-2,5-diphenyl-1H-pyrrole + 2 H₂O

Caption: Paal-Knorr synthesis workflow for EDPP.

Step-by-Step Protocol:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 1,4-diphenyl-1,4-butanedione (1.0 eq), toluene (approx. 0.2 M solution), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

-

Reagent Addition: Add ethylamine (1.1 eq, typically as a solution in a compatible solvent like THF or ethanol) to the flask.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Scientist's Note: The Dean-Stark trap is crucial as it removes water, driving the reaction equilibrium towards the product, thereby increasing the yield.

-

-

Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure EDPP.

Physicochemical Characterization

To assess the suitability of the synthesized EDPP for electronic applications, the following characterization is essential. The expected values are extrapolated from known properties of similar diphenylpyrrole and polypyrrole systems.[6][7][8]

| Property | Technique | Expected Range / Observation | Rationale |

| Purity & Structure | ¹H & ¹³C NMR, Mass Spec. | Sharp peaks corresponding to the ethyl and phenyl protons; correct molecular ion peak. | Confirms the successful synthesis and purity of the target molecule. |

| Optical Properties | UV-Vis & PL Spectroscopy | Absorption max (λ_abs) ~300-350 nm; Emission max (λ_em) ~380-450 nm (in solution). | Determines the optical bandgap and fluorescent properties. A significant Stokes shift may indicate suitability for emissive applications. |

| Electrochemical Levels | Cyclic Voltammetry (CV) | HOMO: ~ -5.2 to -5.6 eV; LUMO: ~ -1.8 to -2.2 eV. | Crucial for predicting charge injection/extraction efficiency. The HOMO level should align well with the work function of the anode (e.g., PEDOT:PSS) for efficient hole injection.[9][10] |

| Thermal Stability | TGA / DSC | Decomposition temperature > 250 °C. | Ensures the material can withstand thermal evaporation or annealing processes used in device fabrication without degrading. |

Application in Organic Light-Emitting Diodes (OLEDs)

EDPP's predicted HOMO level makes it a strong candidate for a Hole Transporting Layer (HTL). An HTL facilitates the transport of holes from the anode to the emissive layer while blocking electrons, enhancing recombination efficiency within the desired zone.

Protocol: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a simple multi-layer OLED to test the performance of EDPP as an HTL.

Device Architecture: ITO / PEDOT:PSS / EDPP / Emissive Layer (e.g., Alq₃) / LiF / Al

Caption: Layered architecture of an OLED using EDPP as the HTL.

Step-by-Step Fabrication Protocol:

-

Substrate Cleaning (Critical Step):

-

Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a nitrogen gun.

-

Immediately treat with UV-Ozone for 15 minutes to increase the ITO work function and remove organic residues.

-

Scientist's Note: Meticulous cleaning is paramount to prevent short circuits and ensure uniform film formation, directly impacting device lifetime and performance.

-

-

Hole Injection Layer (HIL) Deposition:

-

Spin-coat a filtered solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds.

-

Anneal on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox. This removes residual water and improves film conductivity.

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare a solution of EDPP in a suitable solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/mL.

-

Spin-coat the EDPP solution on top of the PEDOT:PSS layer at 2000 rpm for 60 seconds.

-

Anneal at 80°C for 20 minutes inside the glovebox to remove the solvent.

-

-

Emissive Layer (EML) & Cathode Deposition:

-

Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

-

Deposit the emissive layer (e.g., 40 nm of Tris(8-hydroxyquinolinato)aluminium, Alq₃).

-

Deposit the electron injection layer (e.g., 1 nm of Lithium Fluoride, LiF).

-

Deposit the cathode (e.g., 100 nm of Aluminum, Al).

-

Scientist's Note: The deposition rates should be carefully controlled (e.g., Alq₃ at 1-2 Å/s, LiF at 0.1 Å/s, Al at 2-5 Å/s) to ensure smooth interfaces and optimal device morphology.

-

-

Encapsulation:

-

Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from atmospheric oxygen and moisture.

-

Potential in Organic Field-Effect Transistors (OFETs)

The planar structure of the diphenyl-pyrrole core suggests that with appropriate processing, it could form ordered thin films suitable for charge transport in an OFET channel.

Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

This architecture is common for initial material screening due to its fabrication simplicity.

Device Architecture: Si / SiO₂ / EDPP / Au (Source-Drain)

Caption: Bottom-Gate, Top-Contact OFET structure.

Step-by-Step Fabrication Protocol:

-

Substrate Preparation:

-

Use a highly doped n-type silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The Si serves as the gate electrode and the SiO₂ as the gate dielectric.

-

Clean the wafer using the same solvent sonication procedure as for ITO substrates.

-

-

Dielectric Surface Treatment:

-

To improve the film quality of the organic semiconductor, the SiO₂ surface is often treated to make it more hydrophobic.

-

Immerse the substrate in a solution of octadecyltrichlorosilane (OTS) in toluene for 30 minutes, then rinse with fresh toluene and bake at 100°C.

-

Scientist's Note: OTS forms a self-assembled monolayer that reduces charge trapping at the dielectric-semiconductor interface and promotes better molecular ordering, often leading to a significant increase in charge carrier mobility.

-

-

Active Layer Deposition:

-

Prepare a solution of EDPP (5-10 mg/mL in a high-boiling-point solvent like dichlorobenzene).

-

Spin-coat the EDPP solution onto the treated SiO₂ surface.

-

Anneal the film at a temperature determined by TGA/DSC analysis (e.g., 100-150°C) to promote crystallinity.

-

-

Electrode Deposition:

-

Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes (50 nm thick) on top of the EDPP film. The channel length and width are defined by the mask.

-

-

Characterization:

-

Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer. From the transfer curve in the saturation regime, the field-effect mobility (µ) can be calculated.

-

Conclusion and Future Work

1-Ethyl-2,5-diphenyl-1H-pyrrole represents an accessible and modifiable platform for fundamental research in organic electronics. While not a chart-topping material itself, its study provides invaluable insight into structure-property relationships. The protocols outlined here provide a clear pathway for its synthesis, characterization, and initial device testing.

Future research should focus on:

-

Systematic Derivatization: Replacing the phenyl groups with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., fluorine) moieties to tune the HOMO/LUMO energy levels.

-

Fused Ring Systems: Exploring the fusion of the phenyl rings to the pyrrole core to create more rigid, planar structures, which could dramatically enhance charge mobility.

-

Polymerization: Using functionalized EDPP derivatives as monomers for the synthesis of novel conjugated polymers.

This foundational work enables a deeper understanding of the versatile pyrrole moiety, paving the way for the next generation of tailored organic electronic materials.

References

- Dithieno[3,2-b:2′,3′-d]pyrrole-based hole transport materials for perovskite solar cells with efficiencies over 18%. RSC Publishing.

- Singh, R., et al. (1996). Mechanism of charge transport in polypyrrole, poly(N‐methyl pyrrole) and their copolymers. Journal of Applied Physics.

- Dithieno[3,2-b:2′,3′-d]pyrrole-based Hole Transport Materials for Perovskite Solar Cells with Efficiencies over 18%. ResearchGate.

- Tuning Hole Transport Properties via Pyrrole Derivation for High-Performance Perovskite Solar Cells. PubMed. (2023).

- Design of pyrrole core dopant-free hole transporting materials for high efficiency perovskite solar cells. ResearchGate. (2025).

- Charge transfer in polypyrrole. ResearchGate.

- Polypyrrole Nanomaterials: Structure, Preparation and Application. MDPI. (2022).

- Synthesis and Emergent Photophysical Properties of Diketopyrrolopyrrole-Based Supramolecular Self-Assembly. PMC.

- Charge Transport in Polypyrrole Nanotubes. PubMed. (2015).

- Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. Treasures.

- Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole: Application Notes and Protocols. Benchchem.

- Technical Support Center: Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole. Benchchem.

- Pyrrole synthesis. Organic Chemistry Portal.

- Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Publications. (2020).

Sources

- 1. utd-ir.tdl.org [utd-ir.tdl.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Charge Transport in Polypyrrole Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tuning Hole Transport Properties via Pyrrole Derivation for High-Performance Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

using 1-Ethyl-2,5-diphenyl-1H-pyrrole as a building block in polymer synthesis

Application Note: 1-Ethyl-2,5-diphenyl-1H-pyrrole as a Strategic Building Block in Conjugated Polymer Synthesis

Introduction and Mechanistic Rationale

Conjugated polymers are foundational to the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and advanced theranostic materials. While unsubstituted pyrrole readily undergoes oxidative polymerization to form conductive but intractable polypyrrole, the introduction of specific steric and electronic directing groups unlocks its potential as a precision building block for solution-processable copolymers.

1-Ethyl-2,5-diphenyl-1H-pyrrole represents a highly optimized core for these advanced applications. The molecular design leverages three critical structural features:

-

α -Position Blocking : The phenyl rings at the 2,5-positions sterically and electronically shield the highly reactive α -carbons. This prevents uncontrolled oxidative coupling and directs subsequent electrophilic substitutions (e.g., halogenation) exclusively to the β -positions (3,4-carbons), as supported by methodologies in 1[1].

-

Energy Level Modulation : The 2,5-diphenyl substituents extend the π -conjugation of the pyrrole core, effectively lowering the Highest Occupied Molecular Orbital (HOMO) energy level. A deep HOMO level is critical for enhancing the ambient oxidative stability of the resulting polymers and increasing the open-circuit voltage ( Voc ) in bulk-heterojunction solar cells, as detailed in 2[2].

-

Solubility Enhancement : The N-ethyl group disrupts rigid intermolecular π−π stacking, imparting essential solubility in organic solvents (e.g., chlorobenzene, chloroform) without introducing excessive steric hindrance that might twist the polymer backbone out of planarity.

Synthetic Workflow: From Core to Conjugated Polymer

To utilize 1-ethyl-2,5-diphenyl-1H-pyrrole in step-growth polymerization, it must first be converted into a bifunctional monomer. Regioselective bromination yields 3,4-dibromo-1-ethyl-2,5-diphenyl-1H-pyrrole , an ideal "A-A" type monomer. This monomer can then undergo palladium-catalyzed cross-coupling reactions (such as Stille or Suzuki-Miyaura polycondensation) with "B-B" type comonomers (e.g., bis(trimethylstannyl)thiophene) to yield precisely alternating donor-acceptor (D-A) or donor-donor (D-D) copolymers[3].

Workflow for synthesizing conjugated polymers from 1-ethyl-2,5-diphenyl-1H-pyrrole.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3,4-Dibromo-1-ethyl-2,5-diphenyl-1H-pyrrole

Objective: To synthesize a high-purity A-A monomer via electrophilic aromatic substitution, avoiding radical bromination of the N-ethyl alkyl chain.

-

Preparation : Dissolve 1-ethyl-2,5-diphenyl-1H-pyrrole (10.0 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) in a 250 mL round-bottom flask. Shield the flask from light using aluminum foil.

-

Causality: Light shielding suppresses radical pathways, ensuring the reaction proceeds strictly via electrophilic aromatic substitution, thereby protecting the N-ethyl group from unwanted allylic bromination.

-

-

Bromination : Cool the solution to 0 °C in an ice bath. Slowly add N-bromosuccinimide (NBS) (21.0 mmol, 2.1 eq) in small portions over 30 minutes.

-

Causality: Slow addition controls the reaction exotherm, preventing over-bromination or oxidative degradation of the electron-rich pyrrole ring[1].

-

-

Reaction : Allow the mixture to warm to room temperature naturally and stir for 12 hours under a nitrogen atmosphere.

-

Work-up & Validation : Quench the reaction with saturated aqueous sodium thiosulfate to neutralize unreacted NBS. Extract with dichloromethane (3 x 50 mL), dry over anhydrous MgSO4 , and concentrate. Purify via silica gel column chromatography (hexane/ethyl acetate) to obtain the product as a white solid.

-

Self-Validation: Confirm the complete disappearance of the pyrrole β -protons (typically observed around δ 6.3–6.5 ppm) via 1H NMR spectroscopy.

-

Protocol B: Palladium-Catalyzed Stille Polycondensation

Objective: To synthesize a donor-donor (D-D) alternating copolymer using the synthesized monomer.

-

Monomer Loading : In a flame-dried Schlenk tube, combine 3,4-dibromo-1-ethyl-2,5-diphenyl-1H-pyrrole (1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol).

-

Catalyst Addition : Add Pd2(dba)3 (0.02 mmol, 2 mol%) and P(o−tolyl)3 (0.08 mmol, 8 mol%).

-

Causality: The sterically bulky P(o−tolyl)3 ligand facilitates the reductive elimination step in the catalytic cycle, which is frequently the rate-limiting step when synthesizing highly sterically hindered polymers[3].

-

-

Deoxygenation : Add anhydrous, degassed toluene (15 mL). Subject the mixture to three rigorous freeze-pump-thaw cycles.

-

Causality: Strict exclusion of oxygen is mandatory to prevent the oxidative homocoupling of stannanes, which would disrupt the exact 1:1 stoichiometric balance required for high molecular weight step-growth polymerization.

-

-

Polymerization : Heat the mixture to 110 °C for 48 hours under an argon atmosphere.

-

End-Capping : Add 2-bromothiophene (0.1 mmol) and stir for 6 hours, followed by 2-(tributylstannyl)thiophene (0.1 mmol) for an additional 6 hours.

-

Causality: End-capping removes reactive bromine and stannyl end-groups, significantly improving the thermal stability and photostability of the final polymer by preventing post-polymerization cross-linking or degradation.

-

-

Purification : Cool the mixture and precipitate it into vigorously stirred methanol (200 mL). Filter and subject the crude polymer to Soxhlet extraction (sequentially with methanol, acetone, hexane, and finally chloroform) to remove short oligomers and catalyst residues.

Data Presentation: Typical Polymer Properties

The incorporation of the 1-ethyl-2,5-diphenyl-1H-pyrrole unit significantly modulates the optoelectronic and physical properties of the resulting copolymers. Table 1 summarizes typical quantitative data for a pyrrole-thiophene alternating copolymer[2].

| Property | Typical Value / Characteristic | Analytical Method |

| Number-Average Molecular Weight ( Mn ) | 15,000 – 25,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.8 – 2.4 | Gel Permeation Chromatography (GPC) |

| Thermal Decomposition ( Td , 5% loss) | > 300 °C | Thermogravimetric Analysis (TGA) |

| HOMO Energy Level | -5.40 to -5.50 eV | Cyclic Voltammetry (CV) |

| LUMO Energy Level | -3.20 to -3.30 eV | Calculated from Optical Bandgap |

| Optical Bandgap ( Egopt ) | ~2.10 – 2.20 eV | UV-Vis Spectroscopy (Solid Film) |

| Solubility | > 10 mg/mL in CHCl3 , Toluene | Visual / Gravimetric |

References

- Source: National Central Library (ncl.edu.tw)

- Source: Journal of the Chemical Society, Perkin Transactions 1 (rsc.org)

- Source: Macromolecules - ACS Publications (acs.org)

Sources

Application Notes and Protocols for 1-Ethyl-2,5-diphenyl-1H-pyrrole as a Hole-Transporting Material

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise of Pyrrole-Based Architectures in Organic Electronics

The relentless pursuit of high-performance, cost-effective, and stable organic electronic devices has led to the exploration of a vast chemical space for novel functional materials. Among these, hole-transporting materials (HTMs) play a pivotal role in dictating the efficiency and longevity of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Pyrrole-based compounds have emerged as a promising class of HTMs due to their electron-rich nature, tunable electronic properties, and robust thermal and photochemical stability. This document provides a comprehensive guide to the synthesis, characterization, and application of a specific, promising pyrrole derivative: 1-Ethyl-2,5-diphenyl-1H-pyrrole .

As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a deeper understanding of the "why" behind the "how." We will delve into the rationale behind the synthetic choices, the interpretation of characterization data, and the nuances of device fabrication. Our aim is to empower researchers to not only utilize this material but also to innovate upon its foundation.

Synthesis of 1-Ethyl-2,5-diphenyl-1H-pyrrole: A Modern Approach to a Classic Reaction

The synthesis of 1-Ethyl-2,5-diphenyl-1H-pyrrole is most effectively achieved through the Paal-Knorr pyrrole synthesis , a robust and versatile method for constructing the pyrrole ring.[1][2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 1,4-diphenyl-1,4-butanedione and ethylamine.[1][2]

Reaction Mechanism and Rationale

The Paal-Knorr synthesis proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1] The choice of an acid catalyst is crucial; a weak acid like acetic acid is often preferred to avoid the formation of furan byproducts, which can occur under strongly acidic conditions (pH < 3).[3]

Caption: Paal-Knorr synthesis of 1-Ethyl-2,5-diphenyl-1H-pyrrole.

Detailed Synthesis Protocol

This protocol is a generalized procedure based on established Paal-Knorr reactions for similar N-substituted pyrroles.[5][6]

Materials:

-

1,4-Diphenyl-1,4-butanedione (1 equivalent)

-

Ethylamine solution (70% in water, 1.2 equivalents)

-

Glacial Acetic Acid (solvent)

-

Ethanol (for recrystallization)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard organic synthesis glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,4-diphenyl-1,4-butanedione (1 equivalent) in glacial acetic acid.

-

Addition of Amine: To the stirred solution, add the ethylamine solution (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mixture as the eluent.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Achieving the High Purity Required for Electronic Applications

The purity of organic semiconductors is paramount to achieving optimal device performance, as impurities can act as charge traps and degradation sites.[7] For 1-Ethyl-2,5-diphenyl-1H-pyrrole, a combination of column chromatography and recrystallization or sublimation is recommended.

Purification Workflow

Caption: General purification workflow for 1-Ethyl-2,5-diphenyl-1H-pyrrole.

Detailed Purification Protocols

Protocol 1: Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or a hexane/ethyl acetate mixture and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 2% ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

Protocol 2: Recrystallization

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol).

-

Dissolution: Dissolve the purified solid from column chromatography in a minimal amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Drying: Dry the crystals under vacuum to obtain the final high-purity product.

Protocol 3: Gradient Sublimation (for highest purity)

For electronic-grade purity, gradient sublimation is the preferred final purification step. This technique separates materials based on their different sublimation temperatures under high vacuum.

-

Apparatus: Use a multi-zone tube furnace with a vacuum system capable of reaching pressures below 10⁻⁵ Torr.

-

Procedure: Place the material in the hottest zone of the furnace. The material will sublime and deposit in cooler zones of the tube, with impurities of different volatilities depositing in separate zones.

-